1-Propanol, 3-(p-iodophenyl)-
Overview
Description
1-Propanol, 3-(p-iodophenyl)- is a compound that is not widely documented. The closest related compound is 1-Propanol , which is a primary alcohol with the formula C3H8O. It is also known as n-Propanol, n-Propyl alcohol, Ethylcarbinol, Optal, Osmosol extra, Propanol, Propylic alcohol, 1-Propyl alcohol, n-C3H7OH, 1-Hydroxypropane, Propanol-1, Propan-1-ol, n-Propyl alkohol .
Scientific Research Applications
- Application : 3-(p-Iodophenyl)-1-propanol derivatives have been explored as potential radiolabeled peptide drug conjugates (RPDCs). For instance, Albutag, derived from the lead structure 4-(p-iodophenyl)butyric acid, has been used to develop radiolabeled folate conjugates for imaging and therapy .
- Application : Researchers use this method to evaluate the viability of respiring organisms and identify active bacterial cells .
- Example : Substituting the original D-Tyr1 with 3-iodo-D-Tyr1 in a peptide allowed efficient radiolabeling with radionuclides like [177Lu]Lu+3 and [90Y]Y+3. These derivatives retained high affinity for specific receptors (e.g., CXCR4) .
Radiopharmaceuticals and Imaging Agents
Cell Viability Assays
Peptide-Based Radiopharmaceutical Therapy
Mechanism of Action
Target of Action
The primary target of 3-(p-Iodophenyl)-1-propanol is the electron transport system of respiring organisms . This compound is known to interact with enzymes such as 4-hydroxybenzoate 3-monooxygenase and PAH ring-hydroxylating dioxygenase alpha subunit .
Mode of Action
3-(p-Iodophenyl)-1-propanol interacts with its targets by serving as an electron acceptor in the electron transport chain . It is reduced to form a compound known as INT-formazan . This reduction process is indicative of the respiratory activity of the organism, providing a measure of its metabolic activity .
Biochemical Pathways
The reduction of 3-(p-Iodophenyl)-1-propanol to INT-formazan is part of the organism’s respiratory activity, which is a key component of its energy metabolism . This process is linked to various biochemical pathways, including those involved in the synthesis and catabolism of nucleotides and amino acids .
Pharmacokinetics
Similar compounds with an albumin binding moiety have shown improved pharmacokinetics, with increased tumor uptake and prolonged retention .
Result of Action
The reduction of 3-(p-Iodophenyl)-1-propanol to INT-formazan results in the formation of optically dense intracellular deposits . This can be used as an indicator of the metabolic activity of the organism, providing a measure of its health and viability .
Action Environment
The action of 3-(p-Iodophenyl)-1-propanol can be influenced by various environmental factors. For example, the presence of an exogenous carbon and energy source, as well as the presence of the electron-coupling agent phenazine methosulfate, can stimulate the reduction of this compound . Additionally, the compound’s action can be affected by the pH, temperature, and presence of coexisting ions .
properties
IUPAC Name |
3-(4-iodophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCAVUBMYPYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208810 | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60075-78-7 | |
Record name | 4-Iodobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60075-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060075787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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